(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide is an organic compound that features a bipyridine moiety linked to a furan ring via an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Synthesis of the Acrylamide Intermediate: The acrylamide group can be introduced by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Coupling of Intermediates: The final step involves coupling the bipyridine intermediate with the acrylamide intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound may be explored for its potential as a fluorescent probe for biological imaging due to the presence of the bipyridine and furan moieties.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide depends on its specific application:
Coordination Chemistry: As a ligand, it can coordinate to metal centers, influencing the electronic properties and reactivity of the metal complex.
Biological Imaging: The compound may interact with specific biomolecules, leading to fluorescence emission that can be detected using imaging techniques.
Therapeutic Agent: It may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
Furan-2-carboxylic acid: A precursor in the synthesis of various furan derivatives.
Acrylamide: A common monomer used in polymer chemistry.
Uniqueness
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of the bipyridine, furan, and acrylamide moieties in a single molecule. This unique structure allows it to exhibit properties and reactivity that are distinct from its individual components, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(6-5-16-4-2-12-23-16)21-13-15-3-1-9-20-18(15)14-7-10-19-11-8-14/h1-12H,13H2,(H,21,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYFMUHOWFTCB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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